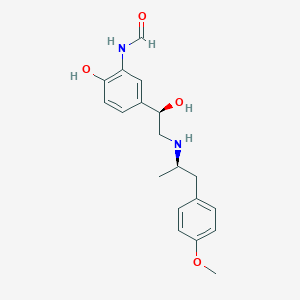

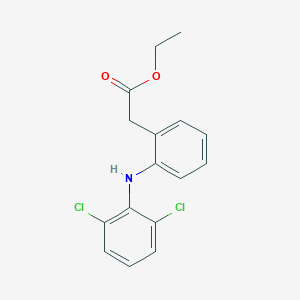

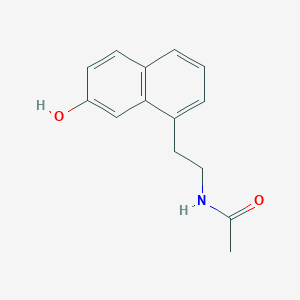

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide

概要

説明

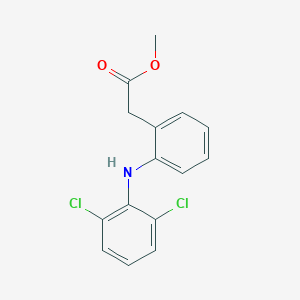

“N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide” is a chemical compound . It is also known as 7-Desmethyl-agomelatine . It is an effective agonist for melatonin receptors (MT1 and MT2) and an antagonist for 5-HT2C .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a new N-heterocyclic ligand of (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide was synthesized from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol .Molecular Structure Analysis

The molecular formula of “N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide” is C14H15NO2 . The molecular weight is 229.27 g/mol.Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 511.3±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has 3 freely rotating bonds, 3 H-bond acceptors, and 2 H-bond donors .科学的研究の応用

1. Mechanochromic Luminescent Materials

- Application Summary: Naphthaldehyde-based Schiff base dyes, which have a similar structure to the compound you mentioned, have been used in the creation of mechanochromic luminescent materials. These materials can change emission color reversibly under external stimulus, making them useful in diverse applications such as sensors, information anti-counterfeiting, memory chips, and optoelectronic devices .

- Methods of Application: The compound was synthesized and its behavior was investigated via experimental and theoretical procedures. The compound exhibited both aggregation enhanced emission (AIEE) and excited state intramolecular proton transfer (ESIPT) characteristics .

- Results: The compound exhibited a reversible mechanochromism from yellow to orange emission under external stimulus and back to yellow emission by fuming under a dichloromethane atmosphere .

2. Antimicrobial Studies

- Application Summary: A new N-heterocyclic ligand of (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide was synthesized to resist the growth of human pathogenic microorganisms .

- Methods of Application: The ligand was synthesized from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol .

- Results: The ligand and its metal complexes were tested against bacterial species (Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus substilis), and fungal species (Candida albicans, Aspergillus niger) and showed promising activity .

3. Fluorescent Probe for Detecting Cu (II) Ions

- Application Summary: A naphthaldehyde-based Schiff base, similar to the compound you mentioned, has been used as a fluorescent probe for detecting Cu (II) ions .

- Methods of Application: The compound was synthesized and its behavior was investigated via experimental and theoretical procedures. The compound exhibited both aggregation enhanced emission (AIEE) and excited state intramolecular proton transfer (ESIPT) characteristics .

- Results: The compound was able to detect Cu (II) ions in solution .

4. Anti-Helicobacter Pylori Activity

- Application Summary: Amidoalkyl naphthol derivatives, which have a similar structure to the compound you mentioned, have been synthesized and tested for their in vitro anti-Helicobacter pylori activity .

- Methods of Application: The compounds were synthesized via multi-component condensation of 2-naphthol, (hetero) aromatic aldehydes and urea/thiourea/acetamide/2-aminothiazole/4-nitrothiazol-2-amine/2-aminopyridine under solvent-free condition .

- Results: By comparing the inhibition zone of the target compounds, two of them showed promising activity against Helicobacter pylori .

5. Fluorescent Probe for Detecting Cu (II) Ions

- Application Summary: A novel naphthaldehyde-based Schiff base, namely N2, N6 -bis (2- (2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide (HNP) exhibiting both aggregation enhanced emission (AIEE) and excited state intramolecular proton transfer (ESIPT) characteristics has been synthesized . This compound is an excellent fluorescent probe for detecting Cu (II) ions in solution .

- Methods of Application: The compound was synthesized and its behavior was investigated via experimental and theoretical procedures .

- Results: The compound exhibited a reversible mechanochromism from yellow to orange emission under external stimulus and back to yellow emission by fuming under a dichloromethane atmosphere .

6. Anti-Helicobacter Pylori Activity

- Application Summary: Nearly half of the world’s population have been infected with Helicobacter pylori (H. pylori) which is known as the main cause of chronic gastritis, duodenal ulcer illness as well as stomach carcinoma . An efficient, one-pot synthesis of amidoalkyl naphthol derivatives and their in vitro anti- Helicobacter pylori activity are reported .

- Methods of Application: The reaction proceeds via multi-component condensation of 2-naphthol, (hetero) aromatic aldehydes and urea/thiourea/acetamide/2-aminothiazole/4-nitrothiazol-2-amine/2-aminopyridine under solvent-free condition .

- Results: By comparing the inhibition zone of the target compounds, two of them showed promising activity against Helicobacter pylori .

Safety And Hazards

特性

IUPAC Name |

N-[2-(7-hydroxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10(16)15-8-7-12-4-2-3-11-5-6-13(17)9-14(11)12/h2-6,9,17H,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTZQBYXDYYXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472360 | |

| Record name | N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide | |

CAS RN |

152302-45-9 | |

| Record name | N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。